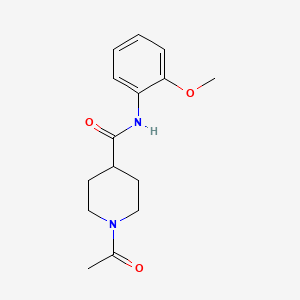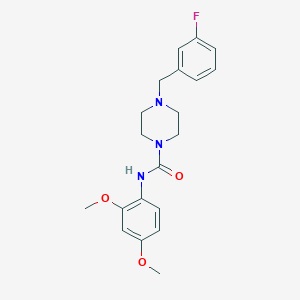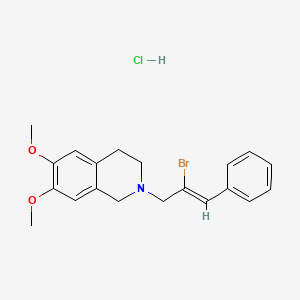
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become a popular ingredient in many commercial insect repellents. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies. In
科学的研究の応用
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea has been extensively studied for its insect-repellent properties. It is used in a variety of settings, including military, agriculture, and public health. N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea is also used in laboratory experiments to study insect behavior and physiology.
作用機序
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea works by interfering with the insect's ability to locate and feed on its host. It is believed to disrupt the insect's olfactory receptors, making it difficult for the insect to detect the host's scent. N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea may also affect the insect's gustatory receptors, making the host's blood less appealing.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea has been shown to have a low toxicity profile in humans. It is rapidly absorbed through the skin and excreted in the urine. N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea has been shown to have a slight irritant effect on the skin and eyes, but this effect is generally mild and transient. N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea has also been shown to have a low potential for systemic toxicity, even at high doses.
実験室実験の利点と制限
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea is a useful tool for studying insect behavior and physiology. It is effective in repelling a wide range of insects, making it useful for studying different species. N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea is also relatively easy to apply and can be used in a variety of experimental settings. However, N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea has some limitations. It can be expensive, and its effectiveness can vary depending on the species of insect being studied. N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea can also be toxic to some non-target organisms, such as fish and aquatic invertebrates.
将来の方向性
There are several areas of research that could benefit from further study of N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea. One area is the development of new insect repellents that are more effective and less toxic than N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea. Another area is the study of N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea's effects on non-target organisms, particularly in aquatic environments. Finally, there is a need for more research on the mechanisms of action of N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea, particularly at the molecular level.
Conclusion:
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea is a widely used insect repellent that has been extensively studied for its insect-repellent properties. It is effective in repelling a wide range of insects and is used in a variety of settings, including military, agriculture, and public health. N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea has a low toxicity profile in humans and is relatively easy to apply. However, it has some limitations, including its potential toxicity to non-target organisms and its effectiveness against certain insect species. Further research is needed to develop new insect repellents, study N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea's effects on non-target organisms, and understand its mechanisms of action.
合成法
N-(1,1-dimethylpropyl)-N'-(4-ethylphenyl)urea is synthesized by reacting 4-ethylphenyl isocyanate with 1,1-dimethylpropylamine. The reaction is carried out in the presence of a solvent, such as toluene or hexane, and a catalyst, such as triethylamine or sodium bicarbonate. The resulting product is then purified by distillation or recrystallization.
特性
IUPAC Name |
1-(4-ethylphenyl)-3-(2-methylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-11-7-9-12(10-8-11)15-13(17)16-14(3,4)6-2/h7-10H,5-6H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDFNKLDEHBRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(2,3-dichlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5458934.png)
![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5458937.png)

![4'-(hydroxymethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5458947.png)

![7-acetyl-2-methyl-4-[4-(2-propoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5458957.png)


![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5458988.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5459003.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(methylamino)ethyl]-2-indanecarboxamide](/img/structure/B5459014.png)
![4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5459023.png)
